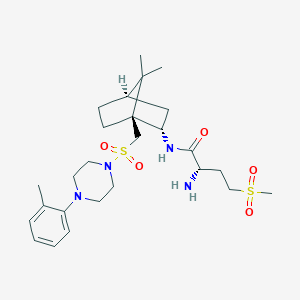

L-368,899

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIASLNTAGRGGA-ZJPWWDJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933504 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148927-60-0 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 368899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-368899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-368,899: A Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Originally developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central roles of oxytocin in social behaviors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with the oxytocin signaling pathway.

Core Mechanism of Action

This compound functions as a selective competitive antagonist at the oxytocin receptor.[1][4] The oxytocin receptor is a G-protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[5] This signaling cascade leads to an increase in intracellular calcium levels, resulting in various physiological responses, including uterine contractions and neurotransmission.[5] this compound binds to the oxytocin receptor, preventing the conformational changes necessary for receptor activation and subsequent downstream signaling, thereby effectively blocking the effects of oxytocin.[4]

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and Potency of this compound

| Species/Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Rat Uterine OTR | Inhibition of [³H]oxytocin binding | IC₅₀ | 8.9 | [6] |

| Human Uterine OTR | Inhibition of [³H]oxytocin binding | IC₅₀ | 26 | [6] |

| Coyote OTR | Competitive Binding Autoradiography | Kᵢ | 12.38 | [2][7] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Parameter | Value (nM) | Selectivity (fold vs. OTR) | Reference |

| Vasopressin V1a | IC₅₀ | 370 | ~42 | |

| Vasopressin V2 | IC₅₀ | 570 | ~64 | |

| Coyote AVPR1a | Kᵢ | 511.6 | ~41 | [2] |

Experimental Protocols

Competitive Binding Autoradiography for Receptor Affinity and Selectivity

This protocol is adapted from studies determining the binding affinity and selectivity of this compound in coyote brain tissue.[2][7]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the oxytocin receptor (OXTR) and vasopressin 1a receptor (AVPR1a).

Materials:

-

Frozen, unfixed brain tissue sections (20 µm) mounted on microscope slides.

-

Radioligands: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for OXTR and ¹²⁵I-linearized vasopressin antagonist (¹²⁵I-LVA) for AVPR1a.

-

This compound solutions of varying concentrations (e.g., 10⁻¹³ M to 10⁻⁵ M).

-

Incubation buffer: 50 mM Tris buffer (pH 7.4).

-

Wash buffer: 50 mM Tris buffer with 2% MgCl₂ (pH 7.4).

-

0.1% paraformaldehyde in PBS (pH 7.4).

-

BioMax XAR film.

-

¹²⁵I standards.

-

Digital densitometry software.

Procedure:

-

Thaw slide-mounted brain sections at room temperature for 1 hour.

-

Briefly fix the sections in 0.1% paraformaldehyde in PBS and rinse twice in 50 mM Tris buffer.

-

Co-incubate the slides for 1 hour in a solution containing a constant concentration of the radioligand (e.g., 50 pM ¹²⁵I-OVTA or ¹²⁵I-LVA) and one of the varying concentrations of this compound.

-

Remove unbound radioligand by washing the slides twice for 10 minutes in wash buffer.

-

Dip the slides in distilled water and allow them to air dry.

-

Expose the dried slides to BioMax XAR film in complete darkness for an appropriate duration (e.g., 5 days) along with ¹²⁵I standards.

-

Develop the film and quantify the optical binding density (OBD) using digital densitometry software calibrated with the standards.

-

Generate competition curves by plotting the percentage of maximum radioligand binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the competition curve and then the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

This protocol is a generalized representation based on pharmacokinetic studies of this compound in coyotes.[2]

Objective: To evaluate the pharmacokinetic profile of this compound in blood plasma and cerebrospinal fluid (CSF) after peripheral administration.

Materials:

-

This compound formulated for injection (e.g., 3 mg/kg in saline).

-

Anesthesia and equipment for blood and CSF collection.

-

Centrifuge.

-

Freezer (-80°C).

-

Analytical equipment for quantifying this compound concentrations (e.g., LC-MS/MS).

Procedure:

-

Administer this compound to the animal subject via the desired route (e.g., intramuscular injection).

-

Collect paired blood and CSF samples at predetermined time points (e.g., baseline, 15, 30, 45, 60, and 90 minutes post-injection).

-

Immediately centrifuge the blood samples to separate the plasma.

-

Store plasma and CSF samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma and CSF samples using a validated analytical method.

-

Plot the concentration of this compound in plasma and CSF over time to determine pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).

Visualizations

Oxytocin Receptor Signaling Pathway and Antagonism by this compound

Caption: Oxytocin signaling and this compound antagonism.

Experimental Workflow for Competitive Binding Assay

Caption: Competitive binding autoradiography workflow.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its ability to penetrate the central nervous system has made it an indispensable pharmacological tool for elucidating the role of oxytocin in complex social behaviors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Understanding its mechanism of action and pharmacological profile is crucial for the accurate design and interpretation of experiments in both basic and translational research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]

- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-368,899, a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR). Initially developed for potential use in managing preterm labor, this compound has become a critical pharmacological tool in neuroscience research.[1][2][3] Its ability to penetrate the blood-brain barrier allows for the investigation of the central nervous system's oxytocinergic pathways and their role in complex social behaviors.[1][4][5]

Core Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. The OTR is a class A G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, initiates a cascade of intracellular signaling events.[6][7] this compound competitively binds to the receptor, preventing oxytocin from binding and thereby inhibiting the initiation of these downstream pathways. This blockade effectively prevents the physiological and behavioral effects mediated by oxytocin.

Oxytocin Receptor Signaling Pathway Blockade

The oxytocin receptor primarily couples to Gαq and Gαi proteins.[6][8] The canonical signaling pathway involves the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[6] These events trigger various downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways.[7][8] this compound blocks the initial step of this cascade—the activation of the G-protein by the receptor.

Quantitative Data

The binding affinity and selectivity of this compound have been characterized across various species and tissues.

Binding Affinity and Selectivity

The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of this compound for the oxytocin receptor and the structurally related vasopressin (AVPR) receptors. Lower values indicate higher binding affinity.

| Receptor Target | Species/Tissue | Binding Constant (nM) | Reference |

| Oxytocin Receptor (OTR) | Rat Uterus | IC₅₀ = 8.9 | [2][9] |

| Human Uterus | IC₅₀ = 26 | [2][9] | |

| Coyote Brain | Kᵢ = 12.38 | [1] | |

| Vasopressin 1a Receptor (AVPR1a) | General | IC₅₀ = 370 | [9] |

| Coyote Brain | Kᵢ = 511.6 | [1] | |

| Human Liver | IC₅₀ = 510 | [2] | |

| Rat Liver | IC₅₀ = 890 | [2] | |

| Vasopressin 2 Receptor (AVPR2) | General | IC₅₀ = 570 | [9] |

| Human Kidney | IC₅₀ = 960 | [2] | |

| Rat Kidney | IC₅₀ = 2400 | [2] |

Note: In coyote brain tissue, this compound was found to be approximately 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[1][3][10] However, one study using human brain tissue suggested a slightly higher affinity for AVPR1a over OTR, highlighting potential species and tissue differences.[11]

Pharmacokinetic Properties

While suboptimal pharmacokinetics in primates limited its clinical development for preterm labor, its properties are suitable for preclinical research.[1][12]

| Parameter | Species | Dose/Route | Value | Reference |

| Half-life (t½) | Rat & Dog | IV | ~2 hours | [2][13] |

| Plasma Clearance | Rat & Dog | IV | 23 - 36 ml/min/kg | [2][13] |

| Oral Bioavailability | Female Rat | 5 mg/kg | 14% | [2][13] |

| Male Rat | 5 mg/kg | 18% | [2][13] | |

| Dog | 5 mg/kg | 17% | [13] | |

| Time to Peak (CSF) | Coyote | 3 mg/kg, IM | 15 - 30 minutes | [1][3] |

| Brain Penetration | Rhesus Monkey | 1 mg/kg, IV | Accumulates in limbic areas | [5] |

Experimental Protocols

The primary method for determining the binding affinity and selectivity of compounds like this compound is the competitive radioligand binding assay.[14][15]

Methodology: Competitive Radioligand Binding Assay

This protocol outlines a typical procedure for assessing the affinity of this compound (the "competitor") for the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize tissue or cells known to express the oxytocin receptor (e.g., uterine tissue, specific brain regions) in a cold lysis buffer.[16]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[16]

2. Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin analog), and varying concentrations of unlabeled this compound.[14][16]

-

Include control wells for:

- Total Binding: Contains membranes and radioligand only.

- Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known OTR ligand to saturate the receptors.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]

3. Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester (vacuum manifold).[14][16] The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

4. Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on each filter using a scintillation counter.[16]

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

L-368,899: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and experimental applications of the selective oxytocin receptor antagonist, L-368,899. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology and application of this compound in studying oxytocinergic signaling.

Chemical Structure and Physicochemical Properties

This compound is a non-peptide, small-molecule antagonist of the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide | [1] |

| CAS Number | 148927-60-0 (free base), 160312-62-9 (HCl salt) | [1][2] |

| Chemical Formula | C₂₆H₄₂N₄O₅S₂ | [1] |

| Molar Mass | 554.77 g·mol⁻¹ (free base), 591.22 g·mol⁻¹ (HCl salt) | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | Water: Soluble to 100 mM (hydrochloride salt). DMSO: Soluble to 100 mM. | [3] |

| SMILES | CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O | [1] |

Pharmacological Properties

This compound acts as a potent and selective competitive antagonist of the oxytocin receptor. It exhibits high affinity for the OTR with significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2.

Table 2: Pharmacological Profile of this compound

| Parameter | Species | Tissue/Receptor | Value | Reference |

| IC₅₀ | Rat | Uterus (OTR) | 8.9 nM | [4][5] |

| Human | Uterus (OTR) | 26 nM | [4] | |

| Rat | Liver (V1a) | 890 nM | [4] | |

| Rat | Kidney (V2) | 2400 nM | [4] | |

| Human | Liver (V1a) | 510 nM | [4] | |

| Human | Kidney (V2) | 960 nM | [4] | |

| Kᵢ | Coyote | Brain (OTR) | 12.38 nM | [6] |

| Coyote | Brain (AVPR1a) | 511.6 nM | [6] | |

| Selectivity | - | OTR vs. V1a/V2 | > 40-fold | [5][6] |

| In Vivo Efficacy (ED₅₀) | Rat | Inhibition of OT-induced uterine contractions (i.v.) | 0.35 mg/kg | [2] |

Pharmacokinetic Profile

This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor antagonism.[1]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose & Route | Value | Reference |

| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [4][7] |

| Rat (male) | 5 mg/kg | 18% | [4][7] | |

| Rat (male) | 25 mg/kg | 41% | [4][7] | |

| Dog | 5 mg/kg | 17% | [7] | |

| Dog | 33 mg/kg | 41% | [7] | |

| Half-life (t₁/₂) | Rat, Dog | i.v. | ~2 hours | [4][7] |

| Plasma Clearance | Rat, Dog | i.v. | 23 - 36 ml/min/kg | [4][7] |

| Volume of Distribution (Vdss) | Rat | i.v. | 2.0 - 2.6 L/kg | [4][7] |

| Dog | i.v. | 3.4 - 4.9 L/kg | [4][7] | |

| Brain Penetration | Rhesus Monkey | i.v. | Accumulates in limbic areas (hypothalamus, amygdala, septum) | [8] |

| CSF Peak | Coyote | 3 mg/kg i.m. | 15 - 30 minutes | [6][9] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for the various physiological effects of oxytocin, including uterine contractions and social bonding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899: A Comprehensive Technical Guide for Researchers

CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]

An In-depth Technical Guide to the Core

This technical guide provides a comprehensive overview of L-368,899, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially investigated for its potential in managing preterm labor, this compound has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[7][8] This document details its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Blockade of OTR activation by this compound inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[7]

Signaling Pathway

Caption: Oxytocin receptor signaling and inhibition by this compound.

Pharmacological Properties

Binding Affinity and Selectivity

This compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2).

| Receptor Binding Data | |

| Parameter | Value |

| IC₅₀ (rat uterus OTR) | 8.9 nM[2][4][5] |

| IC₅₀ (human uterus OTR) | 26 nM[2][4][5] |

| IC₅₀ (human liver V1a) | 510 nM[4] |

| IC₅₀ (human kidney V2) | 960 nM[4] |

| IC₅₀ (rat liver V1a) | 890 nM[4] |

| IC₅₀ (rat kidney V2) | 2400 nM[4] |

| Selectivity (vs. V1a) | > 40-fold |

| Selectivity (vs. V2) | > 40-fold |

| Binding Affinity (coyote OTR) | 12 nM[9][10][11] |

Pharmacokinetics

This compound demonstrates similar pharmacokinetic profiles in rats and dogs.[12] It is orally bioavailable and can cross the blood-brain barrier.[1][2]

| Pharmacokinetic Parameters | Rat | Dog |

| t₁/₂ (IV) | ~2 hr[4][12] | ~2 hr[4][12] |

| Plasma Clearance (IV) | 23-36 ml/min/kg[4][12] | 23-36 ml/min/kg[4][12] |

| Vdss (IV) | 2.0-2.6 L/kg[4][12] | 3.4-4.9 L/kg[4][12] |

| Oral Bioavailability (5 mg/kg) | 14% (female), 18% (male)[4][5][12] | 17% (female)[12] |

| Oral Bioavailability (25 mg/kg) | 17% (female), 41% (male)[4][12] | - |

| Oral Bioavailability (33 mg/kg) | - | 41% (female)[12] |

-

Absorption: Rapidly absorbed after oral administration, with mean Cmax achieved at <1 hour at low doses and between 1 and 4 hours at higher doses.[12]

-

Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[12] Gender and dose-dependent pharmacokinetics in rats are attributed to differences in and saturation of hepatic metabolism.[12]

-

Elimination: The primary route of elimination is via the feces, containing over 70% of the radioactive dose within 48 hours, mainly as metabolites.[12]

Experimental Protocols

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo potency of this compound in antagonizing oxytocin-induced uterine contractions.

Methodology:

-

Animal Model: Anesthetized, proestrus-like rats.

-

Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to monitor intrauterine pressure.

-

Baseline Measurement: Record baseline uterine activity.

-

Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous infusion).

-

Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.

-

Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of this compound required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated. In vivo, this compound shows a dose-related antagonism of oxytocin-stimulated uterine contractions with an AD₅₀ value of 0.35 mg/kg when infused intravenously.[2]

Experimental Workflow

Caption: Workflow for in vivo uterine contraction assay.

Applications in Research

This compound is a critical tool for investigating the centrally mediated roles of oxytocin, including social behavior and pair bonding.[1] Studies in primates have shown that this compound can reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]

Clinical Significance

This compound was the first orally active oxytocin antagonist to enter clinical trials for the potential management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in postpartum women.[8][13] However, further clinical development was not pursued due to suboptimal oral bioavailability and pharmacokinetics in primates.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially developed in the 1990s by Merck as a potential therapeutic agent for the management of preterm labor, its journey has transitioned from a tocolytic candidate to a valuable pharmacological tool in neuroscience research.[2][3][4] Its ability to cross the blood-brain barrier has made it instrumental in elucidating the central roles of oxytocin in complex social behaviors.[5][6] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its pharmacological activity.

Discovery and History

The development of this compound originated from a targeted screening program aimed at identifying non-peptide, orally active oxytocin antagonists for the prevention of preterm labor.[4] At the time, existing oxytocin antagonists were primarily peptide-based, limiting their oral bioavailability and therapeutic potential. This compound, a small molecule, emerged as a promising candidate due to its potent and selective antagonism of the oxytocin receptor.[4]

In preclinical animal studies, this compound demonstrated efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[7] It progressed to Phase I human clinical trials, where it was generally well-tolerated and showed significant plasma levels after oral administration.[4] However, its development for tocolysis was ultimately halted due to suboptimal oral bioavailability and pharmacokinetic profiles in primates.[2][7]

Despite its discontinuation for its initial indication, the unique properties of this compound, particularly its ability to penetrate the central nervous system, opened new avenues for its use in research.[5] Scientists began using it to investigate the role of central oxytocin signaling in a variety of social behaviors, including pair bonding, maternal care, and sexual activity.[5][6] Today, this compound is a widely used research tool in behavioral neuroscience.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][8] The primary signaling pathway of the OTR involves its coupling to the Gq/11 family of G-proteins, which leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as uterine muscle contraction.[9] By blocking the initial binding of oxytocin, this compound effectively inhibits this entire signaling pathway.

Oxytocin Receptor Signaling and this compound Inhibition.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for the oxytocin receptor and good selectivity over the structurally related vasopressin (V1a and V2) receptors. The following tables summarize the in vitro binding data for this compound across various species.

Table 1: this compound IC50 Values for Oxytocin Receptors

| Species | Tissue/Receptor | IC50 (nM) | Reference(s) |

| Rat | Uterus | 8.9 | [10] |

| Human | Uterus | 26 | [10] |

Table 2: this compound Binding Affinity (Ki) and Selectivity

| Species | Receptor | Binding Affinity (Ki, nM) | Selectivity (fold) vs. OTR | Reference(s) |

| Coyote | OXTR | 12.38 | - | [2] |

| Coyote | AVPR1a | 511.6 | ~41 | [2] |

| Human | V1a | 370 | >40 | |

| Human | V2 | 570 | >60 |

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of this compound for the oxytocin and vasopressin receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., human myometrium, rat uterus, or cells transfected with the receptor).

-

Radioligand: e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for V1a/V2 receptors.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor cocktail).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the competition curve.

-

Assay setup: In reaction tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin or vasopressin.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

In Vivo Uterine Contraction Assay

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in an animal model.

Animal Model:

-

Female Sprague-Dawley rats, ovariectomized and estrogen-primed to sensitize the uterus to oxytocin.

Materials:

-

This compound hydrochloride.

-

Oxytocin.

-

Anesthetic.

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Data acquisition system.

Procedure:

-

Animal preparation: Anesthetize the estrogen-primed rat. Surgically insert a saline-filled balloon-tipped catheter into one of the uterine horns.

-

Baseline measurement: Record baseline uterine activity for a stabilization period.

-

This compound administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Oxytocin challenge: At a predetermined time after this compound administration, administer a bolus of oxytocin to induce uterine contractions.

-

Data acquisition: Continuously record the frequency and amplitude of uterine contractions.

-

Data analysis: Quantify the contractile response (e.g., area under the curve). Determine the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).[11]

Rationale for Development and Transition to Research Tool

The initial development of this compound was driven by a clear clinical need for a safe, effective, and orally bioavailable tocolytic agent to manage preterm labor. The rationale was to create a selective antagonist that would block the effects of oxytocin on the uterus without significantly affecting the vasopressin system. While it showed promise in preclinical and early clinical studies, its pharmacokinetic limitations in primates led to the cessation of its development for this indication. However, its ability to cross the blood-brain barrier, a feature not essential for a tocolytic, made it an ideal candidate for investigating the central effects of oxytocin. This led to its successful transition into a widely used tool in neuroscience research.

Development Rationale of this compound.

Conclusion

This compound represents a significant milestone in the development of non-peptide oxytocin receptor antagonists. Although it did not achieve its initial clinical goal, its journey highlights the serendipitous nature of drug discovery. Its well-characterized pharmacology, including its high affinity and selectivity for the oxytocin receptor, combined with its ability to cross the blood-brain barrier, has solidified its place as an indispensable tool for researchers investigating the multifaceted roles of oxytocin in the central nervous system. This guide provides a foundational technical understanding for scientists utilizing this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

L-368,899 role in social behavior research

An In-depth Technical Guide to L-368,899's Role in Social Behavior Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, non-peptide, and orally bioavailable small molecule that acts as a selective antagonist for the oxytocin receptor (OXTR).[1] Originally developed in the 1990s for potential use in managing preterm labor, its clinical utility for that purpose was limited.[2][3] However, its ability to cross the blood-brain barrier and selectively block central oxytocin receptors has made it an invaluable pharmacological tool in the field of social neuroscience.[1][2][4] Researchers widely use this compound to investigate the causal role of endogenous oxytocin signaling in regulating a wide array of social behaviors across various species, including rodents and non-human primates.[1][2][5] This guide provides a comprehensive overview of this compound's pharmacology, its application in key research areas, and detailed experimental methodologies.

Pharmacology and Mechanism of Action

This compound exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the endogenous neuropeptide oxytocin from activating its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, primarily Gαq and Gαi, to mediate diverse physiological and behavioral responses.[6][7][8] By blocking these pathways, this compound allows researchers to probe the necessity of oxytocin signaling for specific behaviors.

Binding Affinity and Selectivity

The utility of this compound stems from its high affinity for the oxytocin receptor and its selectivity over the structurally similar vasopressin (AVP) receptors, particularly the vasopressin 1a receptor (V1aR), which is also implicated in social behaviors. However, its selectivity can vary across species.

| Receptor | Species/Tissue | Binding Affinity (IC₅₀ or Kᵢ) | Selectivity vs. OXTR | Citation(s) |

| Oxytocin Receptor (OXTR) | Human (uterus) | IC₅₀ = 8.9 nM | - | [3] |

| Rat (uterus) | IC₅₀ = 26 nM | - | [3] | |

| Coyote (brain) | Kᵢ = 12.38 nM | - | [2] | |

| Vasopressin V1a Receptor | Human | IC₅₀ = 370 nM | >40-fold | [3] |

| Coyote (brain) | Kᵢ = 511.6 nM | ~41-fold | [2] | |

| Vasopressin V2 Receptor | Human | IC₅₀ = 570 nM | >64-fold | [3] |

Note: One study using human brain tissue suggested that this compound may have a slightly higher affinity for the AVPR1a than the OXTR, highlighting the importance of considering tissue- and species-specific binding profiles.[9]

Pharmacokinetics

This compound is noted for its rapid brain penetration and accumulation in limbic system areas rich in oxytocin receptors, such as the hypothalamus, septum, amygdala, and hippocampus, following peripheral administration.[1][10]

-

Administration: Commonly administered via intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.[2][4][10][11]

-

Central Nervous System (CNS) Penetration: Following peripheral injection, this compound is detectable in the cerebrospinal fluid (CSF).[2][10][12] In coyotes, intramuscular injection led to peak CSF concentrations between 15 and 30 minutes.[2][5]

-

Metabolism: The compound is metabolized extensively, with less than 10% excreted unchanged.[13] First-pass liver metabolism has been observed, particularly in rhesus macaques.[2]

Signaling Pathway

Oxytocin binding to its receptor (OXTR) typically initiates two main signaling cascades. This compound blocks the initiation of these pathways. The canonical Gαq pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent downstream effects.[7][8] The receptor can also couple to Gαi proteins, which can modulate different cellular processes.[7][8]

Applications in Social Behavior Research

This compound has been instrumental in demonstrating the necessity of oxytocin signaling in a variety of social contexts.

Social Preference, Recognition, and Memory

A key role of oxytocin is to enhance the salience of social stimuli. By blocking OXTR, this compound has been shown to disrupt various forms of social discrimination.

-

Sex Preference: Systemic administration of this compound in male mice was found to eliminate the natural preference for investigating a female conspecific over a male, without altering the total time spent in social investigation.[14] This suggests a role for oxytocin in modulating the salience of specific social cues rather than general social motivation.[14]

-

Social Approach: In both male and female California mice, site-specific infusion of this compound into the nucleus accumbens (NAc) reduced social approach time towards an unfamiliar individual.[15]

-

Social Avoidance: In female California mice previously exposed to social defeat stress, systemic this compound increased social approach, suggesting that endogenous oxytocin signaling in specific brain regions like the anteromedial bed nucleus of the stria terminalis (BNST) can promote stress-induced social avoidance.[11]

Pair Bonding and Social Attachment

Oxytocin is a critical mediator of social bonding in monogamous species.

-

Prairie Voles: Studies in prairie voles, a socially monogamous rodent, have utilized this compound to explore oxytocin's role in pair bonding. Research indicates that OXTR activation is crucial for the formation and expression of partner preference.[16] Interestingly, intracerebroventricular injection of this compound was shown to reverse the blunting effect of pair bonding on fear learning, suggesting that oxytocin signaling mediates the "social buffering" effect of a pair bond.[17]

-

Coyotes: The characterization of this compound's pharmacokinetics and binding affinity in coyotes, a monogamous canid, paves the way for future studies on the neurobiology of pair bonding in species outside of rodents and primates.[2][5]

Maternal and Sexual Behavior

The foundational roles of oxytocin are in parturition and lactation, but its central effects on maternal and sexual behaviors are also profound.

-

Maternal Behavior: In rhesus monkeys, intravenous administration of this compound (1 or 3 mg/kg) reduced or eliminated a female's interest in infants.[10][12] However, in experienced mother mice, direct infusion of this compound into the left auditory cortex did not disrupt pup retrieval, suggesting that once the maternal circuit is established, it may not be acutely dependent on OXTR activation in that specific region.[18][19]

-

Sexual Behavior: The same study in rhesus monkeys demonstrated that this compound treatment also reduced or eliminated interest in sexual behavior.[10][12]

Social Hierarchy

The role of oxytocin in social dominance is complex and context-dependent.

-

Social Rank in Mice: In a study using the tube test to establish social rank, systemic administration of this compound (10 mg/kg) to dominant (first-rank) male mice had no effect on their social status.[4] However, when administered to second-rank mice, it caused a change in social rank in some groups, suggesting that oxytocin signaling may be more critical for maintaining subordinate or challenging positions within a hierarchy.[4][20]

Experimental Protocols and Methodologies

The successful application of this compound requires careful consideration of the experimental design, including drug preparation, administration, and the choice of behavioral assay.

Drug Preparation and Administration

-

Solubility: this compound hydrochloride is soluble in aqueous solutions like sterile saline and in DMSO. A common method involves dissolving the compound in a small amount of DMSO and then diluting it to the final concentration with saline.

-

Dosing: Doses vary by species and the behavior being studied, typically ranging from 1 to 20 mg/kg for systemic administration.[11][14][21]

-

Timing: For systemic injections, this compound is typically administered 20-30 minutes prior to behavioral testing to allow for CNS penetration.[11][14][22]

| Species | Behavior Studied | Dose (mg/kg) | Route of Admin. | Key Finding | Citation(s) |

| Mouse | Social Rank | 10 | Intraperitoneal (i.p.) | No effect on dominant rank; affected subordinate rank. | [4] |

| Sex Preference | 3 | Intraperitoneal (i.p.) | Eliminated preference for female over male. | [14] | |

| Social Approach | 1 or 5 | Intraperitoneal (i.p.) | Increased social approach in stressed females. | [11] | |

| Rat | Social Behavior | - | Intraperitoneal (i.p.) | Increased social avoidance in stressed rats. | [23] |

| Prairie Vole | Pair Bonding | 10 | Intraperitoneal (i.p.) | Counteracted inhibitory effects of an OXTR agonist. | [16] |

| Rhesus Monkey | Maternal/Sexual Behavior | 1 or 3 | Intravenous (i.v.) | Reduced or eliminated interest in infants and sex. | [10] |

General Experimental Workflow

A typical behavioral pharmacology experiment using this compound involves several key stages, from animal habituation to data interpretation.

Key Behavioral Assays

-

Social Interaction Test:

-

Apparatus: A standard open-field arena or a three-chambered apparatus.

-

Protocol: The subject animal is habituated to the arena. A novel or "stimulus" animal is then introduced, often within a small enclosure to allow for non-physical interaction.

-

Measurement: The primary measure is the time the subject animal spends in a defined "interaction zone" around the stimulus animal. This compound administration typically reduces this interaction time.[11][15]

-

-

Social Recognition/Preference Test:

-

Apparatus: Often a three-chambered apparatus.

-

Protocol: The test involves multiple phases. First, the subject explores the arena with two empty enclosures. Next, a familiar animal is placed in one enclosure and a novel animal in the other.

-

Measurement: The time spent investigating the familiar versus the novel animal is recorded to calculate a preference index. This compound can impair the ability to discriminate between familiar and novel individuals.[14]

-

-

Tube Test for Social Dominance:

-

Apparatus: A clear, narrow tube that does not permit two animals to pass each other.

-

Protocol: Two mice from the same home cage are released simultaneously from opposite ends of the tube. The trial ends when one mouse forces the other to retreat out of the tube. The mouse that remains is deemed the "winner."

-

Measurement: Wins and losses are recorded over multiple trials to establish a stable hierarchy. The effect of this compound on the established ranks is then tested.[4][20]

-

Considerations and Limitations

While this compound is a powerful tool, researchers must be aware of its limitations:

-

Selectivity: Although highly selective for OXTR over V1aR and V2R in most reported assays, this is not absolute.[3] Researchers should be cautious about potential off-target effects, especially at higher doses, and consider the specific receptor binding profile in their species and tissue of interest.[9]

-

Blood-Brain Barrier Penetration: The entire field has heavily relied on a single 2007 publication in macaques to confirm that peripherally administered this compound enters the CNS.[2][12] While subsequent work in other species like coyotes supports this, pharmacokinetic profiles may not be generalizable across all species, doses, and administration routes.[2][5]

-

Peripheral vs. Central Effects: Because systemically administered this compound blocks both central and peripheral oxytocin receptors, it can be difficult to attribute behavioral changes solely to CNS effects.[2] Site-specific microinfusion studies are necessary to pinpoint the exact neural circuits involved.

Conclusion

This compound remains one of the most widely used and critical pharmacological antagonists for studying the central oxytocin system. Its ability to cross the blood-brain barrier and selectively block OXTR has provided causal evidence for the fundamental role of oxytocin in modulating social recognition, attachment, and context-dependent social responses. By understanding its pharmacological properties and employing rigorous experimental designs, researchers, scientists, and drug development professionals can continue to leverage this compound to unravel the complex neurobiology of social behavior and explore potential therapeutic avenues for disorders characterized by social dysfunction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

- 10. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]

- 15. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxytocin Enables Maternal Behavior by Balancing Cortical Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier and selectively block central OTRs has made it an invaluable tool in neuroscience research.[3][4] This guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the oxytocin receptor. Its non-peptide nature allows for oral bioavailability and penetration into the CNS, where it accumulates in limbic areas.[3]

Binding Affinity and Selectivity

This compound demonstrates a strong binding affinity for the oxytocin receptor, with a notably high selectivity over the structurally related vasopressin 1a (V1a) and V2 receptors.[5] This selectivity is crucial for isolating the effects of oxytocin signaling in the CNS.

Table 1: Binding Affinity and Selectivity of this compound

| Species | Receptor | Tissue/Preparation | Binding Affinity (IC50/Ki, nM) | Selectivity (Fold vs. OTR) | Reference |

| Rat | Oxytocin | Uterus | 8.9 (IC50) | - | [1] |

| Mammary | 8.9 ± 0.5 (Ki) | - | [5] | ||

| Vasopressin V1a | Liver | 110 ± 13 (Ki) | 12.4 - 30.6 | [5] | |

| Vasopressin V2 | Kidney | 570 (IC50) | >64 | ||

| Human | Oxytocin | Uterus (cloned) | 7.6 ± 1.8 (Ki) | - | [5] |

| Uterus | 13 ± 1 (Ki) | - | [5] | ||

| Uterus | 26 (IC50) | - | [1] | ||

| Vasopressin V1a | Liver | 180 ± 23 (Ki) | 13.8 - 23.7 | [5] | |

| Macaque | Oxytocin | Uterus | 20 ± 1 (Ki) | - | [5] |

| Vasopressin V1a | Liver | 170 ± 30 (Ki) | 8.5 | [5] | |

| Coyote | Oxytocin | Brain | 12.4 ± 3.4 (Ki) | - | [5] |

| Vasopressin V1a | Brain | 512 ± 117 (Ki) | 41.2 | [5] |

Pharmacokinetics

Pharmacokinetic studies in various animal models have demonstrated that this compound is rapidly absorbed and can penetrate the central nervous system.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Tmax | Cmax | t1/2 | Bioavailability | CNS Penetration | Reference |

| Rat | 5 mg/kg (oral) | <1 hr | - | ~2 hr | 14-18% | Yes | [1][6] |

| 25 mg/kg (oral) | <1 hr | - | - | 17-41% | Yes | [1][6] | |

| Dog | 5 mg/kg (oral) | <1 hr | - | ~2 hr | 17% | - | [6] |

| 33 mg/kg (oral) | 1-4 hr | - | - | 41% | - | [6] | |

| Rhesus Monkey | 1 mg/kg (IV) | - | - | - | - | Accumulates in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. | [7][8] |

| Coyote | 3 mg/kg (IM) | 15-30 min (CSF) | - | - | - | Peaks in CSF at 15-30 minutes and returns to baseline by 45 minutes. | [5][9] |

Central Nervous System Effects

By antagonizing central oxytocin receptors, this compound has been shown to modulate a range of behaviors, including social interaction, anxiety, and memory formation.

Social Behavior

Oxytocin is a key regulator of social behaviors.[10] Studies using this compound have been instrumental in elucidating the role of endogenous oxytocin in social motivation and interaction.

-

Social Approach and Interaction: Systemic or site-specific administration of this compound into the nucleus accumbens has been shown to reduce social approach in both male and female California mice.[11][12] In rhesus monkeys, intravenous administration of this compound reduced or eliminated interest in infants and sexual behavior.[7][8] In adolescent male rats subjected to social instability stress, this compound treatment led to greater social avoidance.[13]

-

Social Rank: Studies in male mice suggest that while oxytocin receptor expression may be correlated with social rank, administration of this compound did not affect social dominance in first-rank mice, indicating that oxytocin may not be critical for maintaining dominant behavior.[14][15]

Anxiety and Stress

The oxytocin system is implicated in the regulation of anxiety and the stress response.[16][17] this compound has been used to investigate the anxiolytic effects of oxytocin.

-

In female California mice exposed to social defeat stress, a single systemic dose of this compound increased social approach, suggesting a reduction in social anxiety.[11] Conversely, in unstressed males, it decreased social approach.[11]

-

The protective effects of intranasal oxytocin against stress-induced impairments in hippocampal long-term potentiation (LTP) and spatial memory in rats were blocked by pretreatment with this compound.[18][19]

Learning and Memory

Oxytocin receptors are present in brain regions critical for learning and memory, such as the hippocampus and amygdala.[20][21]

-

This compound has been shown to block the protective effects of oxytocin on hippocampal spatial memory in stressed rats.[18][19]

-

In the lateral amygdala, oxytocin enhances inhibitory synaptic transmission, which can block the induction of long-term potentiation, a cellular correlate of memory formation.[21] Antagonism of these receptors by this compound would be expected to reverse this effect.

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving this compound, synthesized from multiple cited studies.

Behavioral Pharmacology in Rodents

This protocol describes a typical experiment to assess the effects of this compound on social behavior in mice.

Workflow: Rodent Behavioral Study

A typical workflow for a rodent behavioral study with this compound.

Protocol:

-

Animals: Male or female mice are group-housed and acclimated to the vivarium for at least one week prior to the experiment.

-

Drug Preparation: this compound is dissolved in a vehicle solution (e.g., sterile saline). Doses typically range from 1 to 5 mg/kg.[11]

-

Administration: Mice receive an intraperitoneal (IP) injection of either this compound or vehicle 30 minutes before behavioral testing.[11]

-

Behavioral Testing: The social interaction test is conducted in a novel arena. The test subject is placed in the arena with an unfamiliar conspecific. The duration of social behaviors (e.g., sniffing, grooming) is recorded for a set period.

-

Data Analysis: Videos of the behavioral sessions are scored by a trained observer blind to the experimental conditions. The data are then analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of this compound and vehicle.

Pharmacokinetic Study in Canids

This protocol outlines a study to determine the concentration of this compound in the central nervous system after peripheral administration in coyotes.[5][9]

Workflow: Pharmacokinetic Study

A workflow for a pharmacokinetic study of this compound.

Protocol:

-

Animals: Captive adult coyotes are used for the study.

-

Drug Administration: this compound (e.g., 3 mg/kg) is administered via intramuscular (IM) injection.[5]

-

Sample Collection: Paired cerebrospinal fluid (CSF) and blood samples are collected at multiple time points over a 90-minute period.[5][9]

-

Sample Analysis: The concentration of this compound in the plasma and CSF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The pharmacokinetic parameters, such as Tmax, Cmax, and half-life, are determined from the concentration-time data.

Signaling Pathways

This compound exerts its effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor can couple to different G-proteins, primarily Gαq, leading to the activation of various intracellular signaling cascades.[17][22]

Signaling Pathway: Oxytocin Receptor Antagonism

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. scbt.com [scbt.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxytocin increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

The Non-Peptide Oxytocin Antagonist L-368,899: A Technical Overview of its Advantages and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential management of preterm labor, its unique pharmacological profile has made it a valuable tool in neuroscience research to investigate the central roles of oxytocin in social behaviors.[4][5] This technical guide provides an in-depth overview of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Core Advantages of this compound

The utility of this compound in both preclinical and research settings stems from several key advantages over peptidic antagonists:

-

Non-Peptide Structure: As a small molecule, this compound is not susceptible to cleavage by peptidases, which contributes to its improved pharmacokinetic profile and oral bioavailability compared to peptide-based antagonists like atosiban.[6][7]

-

High Potency and Selectivity: this compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (AVP) receptors (V1a and V2), ensuring targeted pharmacological effects.[2][8]

-

Oral Bioavailability: Unlike peptide antagonists, this compound is orally active, which was a significant advancement in the development of tocolytic agents and facilitates its use in chronic dosing studies for behavioral research.[2][3][9]

-

Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier, making it an invaluable tool for investigating the central nervous system effects of oxytocin receptor blockade.[4][5] Studies in primates have shown its accumulation in limbic brain areas, which are crucial for social behaviors.[5][10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference(s) |

| IC₅₀ | Rat Uterus OTR | 8.9 nM | [1][8][11][12][13] |

| Human Uterus OTR | 26 nM | [1][11][12] | |

| Human Liver V1a Receptor | 370 nM | [8][13] | |

| Human Kidney V2 Receptor | 570 nM | [8][13] | |

| Ki | Rat Uterine OTR | 3.6 nM | [2] |

| Human Uterine OTR | 13 nM | [2] | |

| Coyote OTR | 12.38 nM | [4] | |

| Coyote AVPR1a | 511.6 nM | [4] | |

| pA₂ | Rat Isolated Uterus | 8.9 | [2][12] |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Dose and Route | Value | Reference(s) |

| t₁/₂ | Rat | 1, 2.5, 10 mg/kg IV | ~2 hr | [1][9] |

| Dog | 1, 2.5, 10 mg/kg IV | ~2 hr | [1][9] | |

| Plasma Clearance | Rat | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][9] |

| Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][9] | |

| Vdss | Rat | 1, 2.5, 10 mg/kg IV | 2.0-2.6 L/kg | [1][9] |

| Dog | 1, 2.5, 10 mg/kg IV | 3.4-4.9 L/kg | [1][9] | |

| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [1][9] |

| Rat (male) | 5 mg/kg | 18% | [1][9] | |

| Dog | 5 mg/kg | 17% | [9] | |

| Dog | 33 mg/kg | 41% | [9] | |

| Cmax (Time) | Coyote | 3 mg/kg IM | 15-30 min (in CSF) | [4][14] |

Signaling Pathways

This compound exerts its antagonistic effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades. The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway.

Caption: Oxytocin Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat uterus) or cells expressing the oxytocin receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin) at a concentration close to its Kd.

-

Increasing concentrations of this compound (competitor).

-

Membrane preparation (typically 20-50 µg of protein).

-

-

Define non-specific binding in wells containing the radioligand and a high concentration of unlabeled oxytocin.

-

Define total binding in wells containing only the radioligand and membranes.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

In Vitro Rat Uterine Contraction Assay

This protocol assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated rat uterine tissue.[14]

1. Tissue Preparation:

-

Humanely euthanize a female rat pre-treated with estrogen (e.g., diethylstilbestrol) to sensitize the uterus.

-

Excise the uterine horns and place them in a bath of physiological salt solution (e.g., De Jalon's or Krebs' solution) at 32-37°C, aerated with 95% O₂ and 5% CO₂.

-

Cut longitudinal strips of the myometrium (approximately 2 cm long and 2-3 mm wide).

2. Mounting and Equilibration:

-

Mount one end of the uterine strip to a fixed hook in an organ bath and the other end to an isometric force transducer.

-

Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the physiological salt solution.

3. Antagonist Activity Assessment:

-

Once a stable baseline of spontaneous contractions is achieved, add oxytocin to the bath at a concentration that produces a submaximal contractile response (e.g., EC₅₀ concentration).

-

After the oxytocin response has stabilized, add increasing cumulative concentrations of this compound to the bath at set time intervals.

-

Record the contractile activity (force and frequency) continuously.

-

To determine the pA₂, construct a cumulative concentration-response curve for oxytocin in the absence and presence of at least three different concentrations of this compound.

4. Data Analysis:

-

Measure the amplitude of the uterine contractions in response to oxytocin in the presence of different concentrations of this compound.

-

Calculate the concentration ratio for oxytocin (the ratio of the EC₅₀ of oxytocin in the presence of this compound to the EC₅₀ in its absence).

-

Construct a Schild plot by plotting the log (concentration ratio - 1) against the log molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of the oxytocin system. Its advantages, including oral bioavailability, central nervous system penetration, and high selectivity for the oxytocin receptor, have enabled significant advances in our understanding of the role of oxytocin in complex social behaviors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important non-peptide oxytocin antagonist. While originally explored for tocolysis, its suboptimal oral bioavailability and pharmacokinetics in primates limited its clinical development for that indication.[4][6] However, these very properties have made it a widely used and valuable compound in preclinical research.[4]

References

- 1. researchgate.net [researchgate.net]